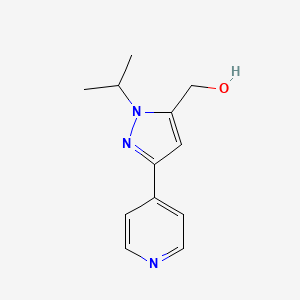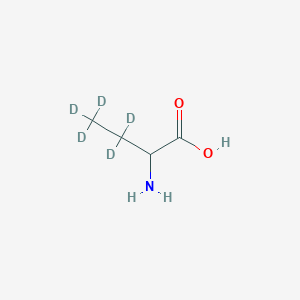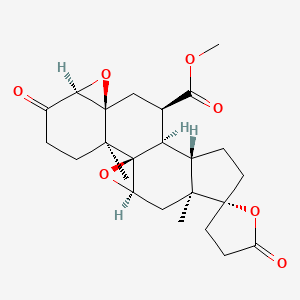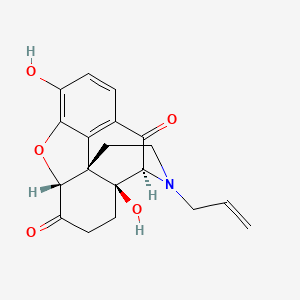
10-Oxo Naloxone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxo Naloxone, also known as Morphinan-6,10-dione, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, is a compound with the molecular formula C19H19NO5 and a molecular weight of 341.36 g/mol . This compound is a derivative of naloxone, an opioid receptor antagonist widely used to reverse opioid overdoses . This compound is of significant interest in the fields of neurology, pain management, and addiction research .
Preparation Methods
The synthesis of 10-Oxo Naloxone involves several steps, starting from naloxone. The key steps include oxidation and functional group transformations. The reaction conditions typically involve the use of oxidizing agents and specific catalysts to achieve the desired transformations . Industrial production methods are designed to optimize yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
10-Oxo Naloxone undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis of this compound from naloxone.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields this compound, while reduction and substitution can produce various derivatives .
Scientific Research Applications
10-Oxo Naloxone has several scientific research applications:
Mechanism of Action
10-Oxo Naloxone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. It acts as a competitive antagonist, displacing opioid agonists from the receptor and reversing their effects . This mechanism is crucial in reversing opioid-induced respiratory depression and other central nervous system effects .
Comparison with Similar Compounds
10-Oxo Naloxone is unique compared to other opioid antagonists due to its specific structural modifications. Similar compounds include:
Naloxone: The parent compound, widely used in clinical settings.
Naltrexone: Another opioid antagonist with a longer duration of action.
Nalmefene: Similar to naloxone but with a longer half-life.
This compound’s uniqueness lies in its specific binding affinity and the ability to be used as a reference material in various research applications .
Properties
CAS No. |
294175-43-2 |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4S,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |
InChI |
InChI=1S/C19H19NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,16-17,21,24H,1,5-9H2/t16-,17+,18+,19-/m1/s1 |
InChI Key |
IKMNPTIPIBFNPV-YDZRNGNQSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


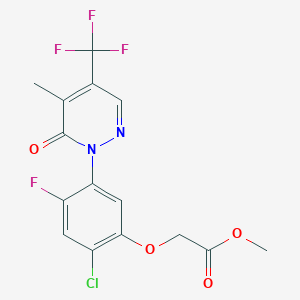
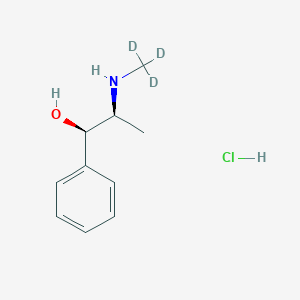
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)
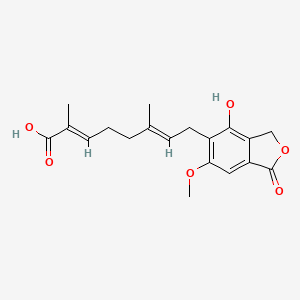
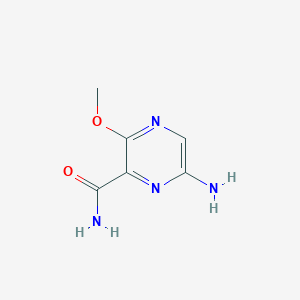
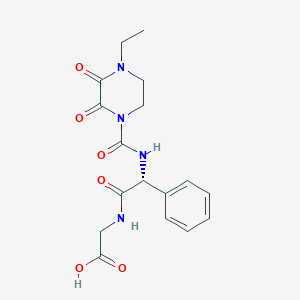
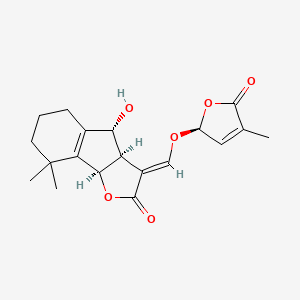
![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
![(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13429649.png)

